

Indene Oxide: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Indene oxide

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This technical guide provides an in-depth overview of **indene oxide**, a versatile heterocyclic compound with significant applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed information on its chemical and physical properties, synthesis protocols, key reactions, and biological activities.

Core Properties of Indene Oxide

Indene oxide, a colorless to pale yellow liquid, is a bicyclic epoxide derived from indene.^[1] Its unique strained ring structure makes it a valuable intermediate for the synthesis of a variety of complex organic molecules.^[2]

Chemical Identification

Identifier	Value
CAS Number	768-22-9[2]
IUPAC Name	6,6a-dihydro-1aH-indeno[1,2-b]oxirene[2]
Molecular Formula	C ₉ H ₈ O[1]
Molecular Weight	132.16 g/mol [1]
Synonyms	1,2-Epoxyindan, Indanepoxide, 1a,6a-Dihydro-6H-indeno[1,2-b]oxirene[2][3]

Indene oxide possesses two chiral centers, leading to the existence of stereoisomers. The specific CAS numbers for the common enantiomers are:

Enantiomer	CAS Number
(1S,2R)-Indene oxide	67528-26-1[4]
(1R,2S)-Indene oxide	85354-35-4

Physicochemical Properties

The following table summarizes the key physical and chemical properties of **indene oxide**.

Property	Value
Appearance	Colorless to pale yellow liquid[1]
Melting Point	24.5°C
Boiling Point	226.9°C at 760 mmHg
Density	1.22 g/cm ³
Refractive Index	1.62[2]
LogP	1.50[2]
Polar Surface Area	12.53 Å ² [2]
Vapor Pressure	0.12 mmHg at 25°C[2]

Synthesis and Experimental Protocols

Several synthetic routes to **indene oxide** have been established, with the choice of method often depending on the desired stereochemistry and scale of the reaction.

Asymmetric Epoxidation of Indene (Jacobsen Epoxidation)

The Jacobsen epoxidation is a widely used method for the enantioselective synthesis of epoxides from prochiral olefins, including indene. This method employs a chiral manganese-salen complex as a catalyst.[5][6]

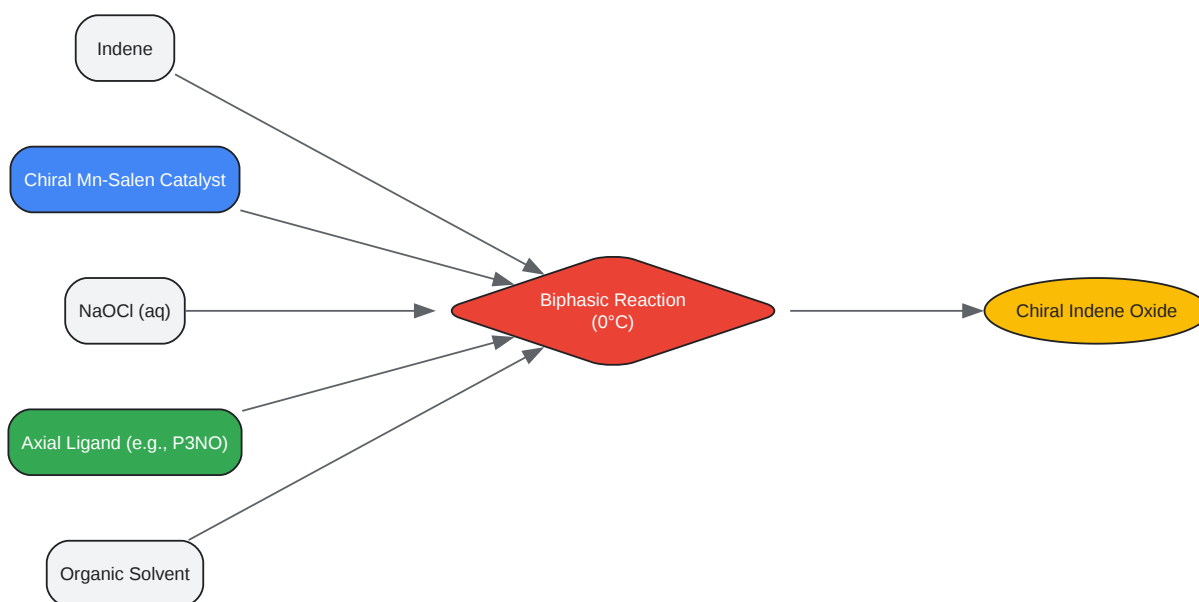
Methodology:

- **Catalyst Preparation:** The chiral (R,R)- or (S,S)-Jacobsen's catalyst is either purchased or synthesized from the corresponding chiral 1,2-diaminocyclohexane and a salen ligand precursor.[3]
- **Reaction Setup:** Indene is dissolved in a suitable organic solvent, such as dichloromethane or chlorobenzene.[7] An aqueous solution of a terminal oxidant, typically sodium hypochlorite (NaOCl), is prepared.[5][6] An axial ligand, such as 4-(3-phenylpropyl)pyridine N-oxide

(P3NO), can be added to the organic phase to enhance the reaction rate and catalyst stability.[6]

- Epoxidation: The reaction is typically carried out under biphasic conditions at reduced temperatures (e.g., 0°C).[1] The aqueous oxidant solution is added to the stirred organic solution containing indene and the catalyst.
- Workup and Purification: Upon completion, the organic layer is separated, washed with saturated sodium chloride solution, and dried over an anhydrous salt like sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude **indene oxide** is purified by flash column chromatography on silica gel.[3]

This method can achieve high yields (around 90%) and excellent enantioselectivity (85-88% ee).[5][6]



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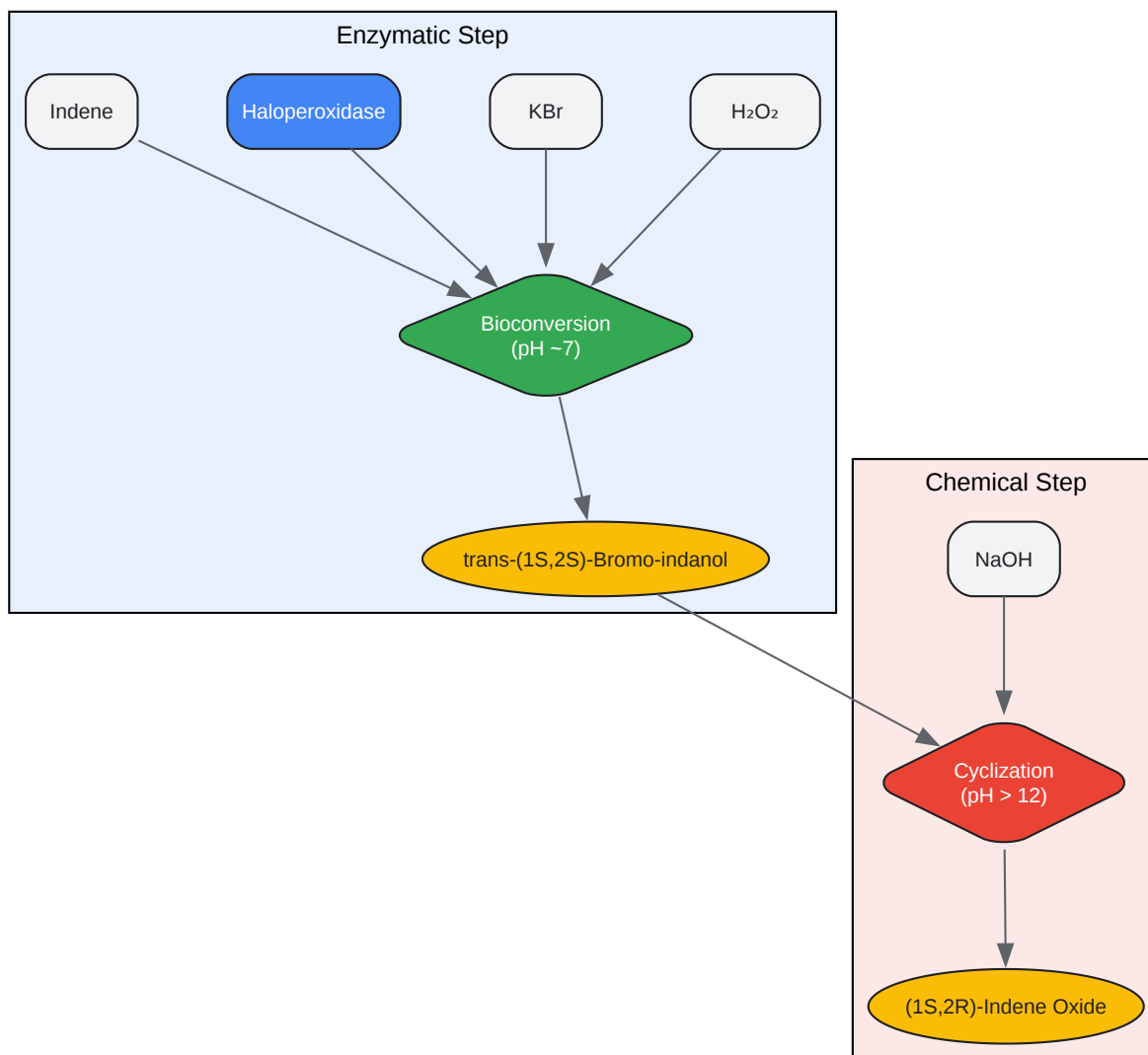
Jacobsen Asymmetric Epoxidation Workflow.

Biocatalytic Synthesis via Haloperoxidase

A chemoenzymatic approach offers a green alternative for the synthesis of enantiomerically enriched **indene oxide**. This method utilizes a haloperoxidase enzyme to generate a halohydrin intermediate from indene, which is then cyclized to the epoxide.^{[8][9]}

Methodology:

- **Enzymatic Halogenation:** Indene is incubated in a buffered aqueous solution (pH approximately 7.0) containing a bromide source (e.g., KBr) and a haloperoxidase enzyme.^[9] Hydrogen peroxide is slowly added to the mixture to initiate the enzymatic reaction, leading to the formation of trans-(1S,2S)-bromo-indanol.^[8]
- **Base-Mediated Cyclization:** After the enzymatic conversion is complete, the pH of the reaction mixture is raised to approximately 12 by the addition of a base (e.g., NaOH). This promotes an intramolecular Williamson ether synthesis, converting the bromo-indanol to (1S,2R)-**indene oxide**.^[8]
- **Extraction and Purification:** The product is extracted from the aqueous mixture using an organic solvent like methylene chloride. The combined organic extracts are then concentrated, and the **indene oxide** can be further purified if necessary.^[8]



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Biocatalytic Synthesis of **Indene Oxide**.

Key Chemical Reactions of Indene Oxide

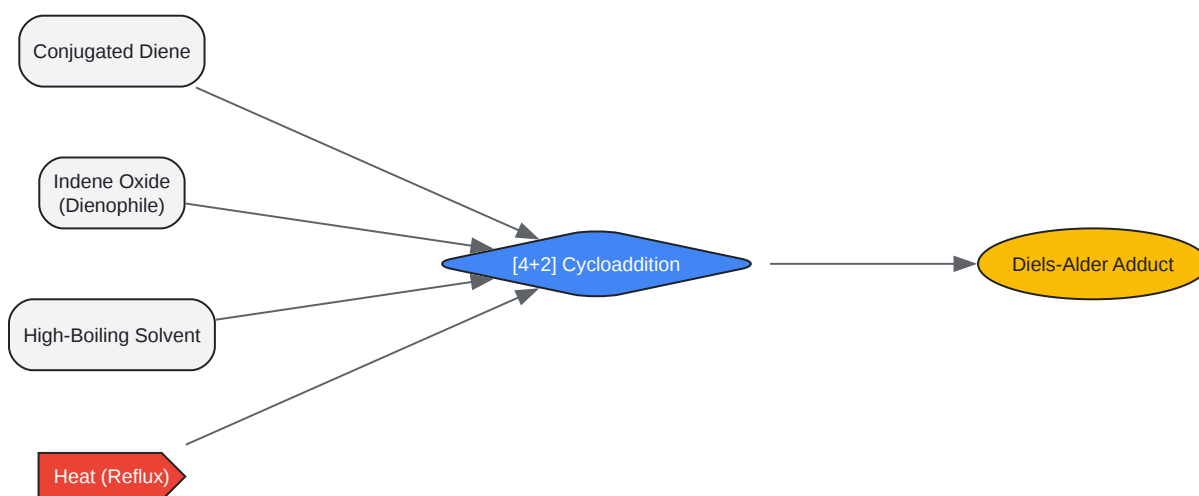
The reactivity of **indene oxide** is dominated by the strained epoxide ring, making it susceptible to ring-opening reactions and a valuable partner in cycloadditions.

Diels-Alder Reaction

Indene oxide can act as a dienophile in Diels-Alder reactions with conjugated dienes to form complex polycyclic structures.[1]

General Protocol:

- **Reactant Mixture:** The diene and **indene oxide** (the dienophile) are dissolved in a high-boiling point solvent such as xylene or toluene.[10]
- **Reaction Conditions:** The reaction mixture is heated to reflux for a specified period, typically several hours, to facilitate the cycloaddition.[10][11]
- **Product Isolation:** After cooling, the product often crystallizes from the solution and can be isolated by vacuum filtration.[10]



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Generalized Diels-Alder Reaction Scheme.

Cationic Polymerization

Indene oxide can undergo cationic ring-opening polymerization to produce poly(**indene oxide**), a polymer with a rigid backbone.[1][12]

General Protocol:

- **Initiation:** The polymerization is initiated by a cationic initiator, such as a strong Lewis acid (e.g., AlCl_3), in a suitable solvent like 1,2-dichloroethane.[13]
- **Polymerization:** The reaction is typically conducted at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., N_2) to control the polymerization process.[13]
- **Termination and Isolation:** The polymerization is terminated by the addition of a quenching agent like methanol. The resulting polymer is then precipitated, collected, and dried.

Biological Activities and Therapeutic Potential

Derivatives of indene and **indene oxide** have shown promise in various therapeutic areas, particularly in oncology and infectious diseases.

Anticancer Activity

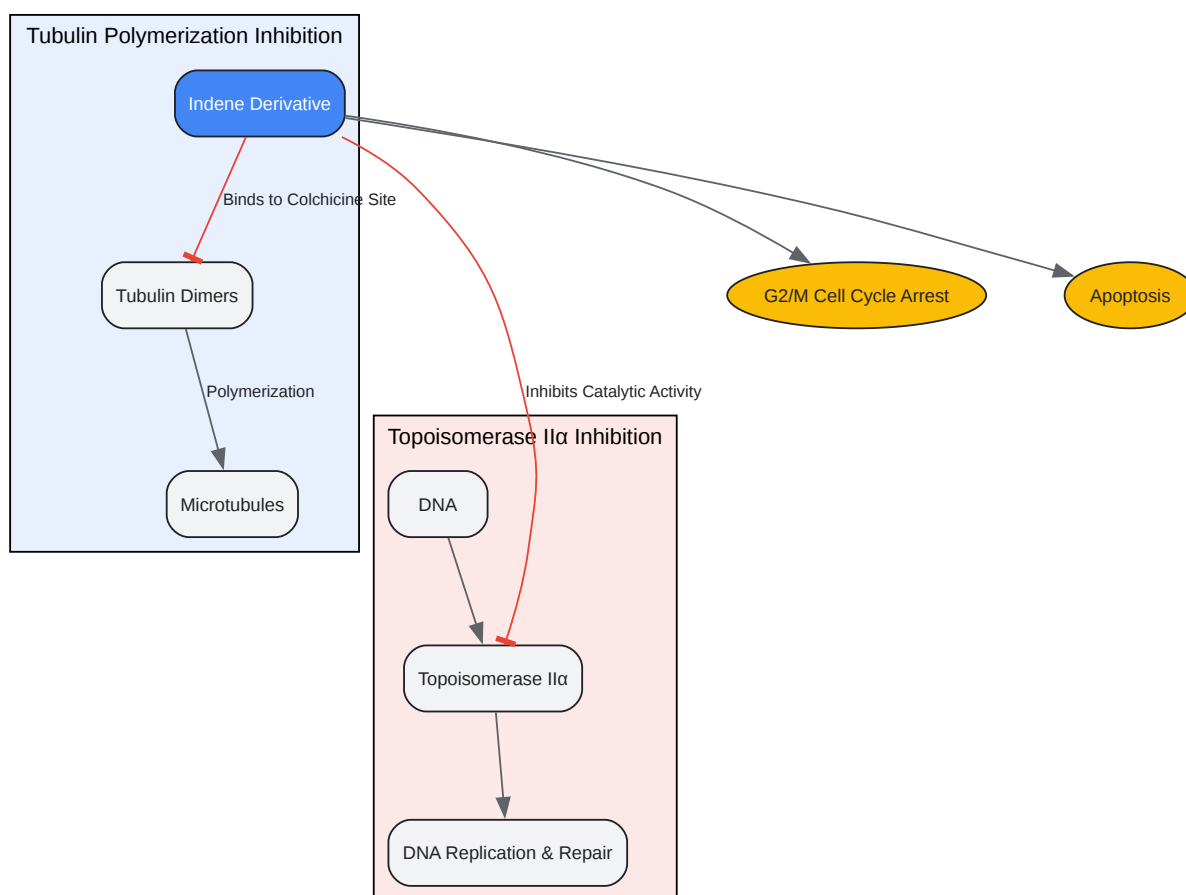
Certain indene derivatives have been identified as potent inhibitors of tubulin polymerization, a key process in cell division.[14] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[14] Other indeno-based compounds have been shown to act as catalytic inhibitors of topoisomerase II α , an enzyme crucial for DNA replication and repair in cancer cells.[15]

In Vitro Anticancer Assay Protocol (General):

- **Cell Culture:** Human cancer cell lines (e.g., K562, T47D) are cultured in appropriate media supplemented with fetal bovine serum.[14][15]
- **Compound Treatment:** Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 24-72 hours).
- **Viability Assessment:** Cell viability is assessed using methods like the MTT assay, which measures mitochondrial activity.

- Mechanism of Action Studies:

- Cell Cycle Analysis: Treated cells are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the cell cycle distribution. [15]
- Apoptosis Assay: Apoptosis can be quantified using Annexin V/PI staining followed by flow cytometry analysis.[15]



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Anticancer Mechanisms of Indene Derivatives.

Antimicrobial Properties

Derivatives of **indene oxide** have also been investigated for their potential antimicrobial effects against various bacterial and fungal strains.[1] The evaluation of this activity is crucial for the development of new anti-infective agents.

Antimicrobial Susceptibility Testing Protocol (Broth Microdilution):

- Inoculum Preparation: A standardized suspension of the test microorganism (e.g., *Staphylococcus aureus*) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[16]
- Serial Dilution: The test compound is serially diluted in a multi-well plate containing a suitable growth medium (e.g., Mueller-Hinton broth).[16][17]
- Inoculation and Incubation: Each well is inoculated with the microbial suspension, and the plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).[17]
- MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[16][17]

Conclusion

Indene oxide is a key building block in synthetic chemistry with a growing portfolio of applications in materials science and medicinal chemistry. The methodologies for its synthesis, particularly asymmetric approaches, are well-established, providing access to enantiomerically pure forms for chiral drug development. The demonstrated anticancer and antimicrobial potential of its derivatives underscores the importance of continued research into this versatile molecule and its analogues. This guide provides a foundational resource for scientists looking to explore the rich chemistry and biological applications of **indene oxide**.

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